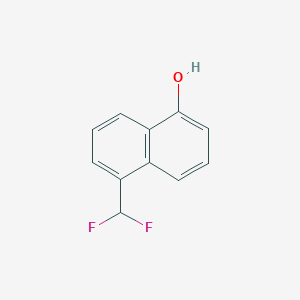

1-(Difluoromethyl)-5-naphthol

Description

Significance of Organofluorine Compounds in Advanced Chemical Research

Organofluorine compounds, organic molecules containing at least one carbon-fluorine bond, have become a cornerstone of modern chemical research. numberanalytics.com Their significance stems from the unique properties imparted by the fluorine atom, which profoundly influences the physical, chemical, and biological characteristics of the parent molecule. numberanalytics.comnumberanalytics.com It is estimated that approximately 20-30% of all pharmaceuticals and about 30-50% of agrochemicals contain at least one fluorine atom. numberanalytics.commdpi.com

The introduction of fluorine into an organic molecule can dramatically alter its properties, a feature that is strategically exploited in synthetic applications. researchgate.net Key modulations include:

Metabolic Stability: The carbon-fluorine (C-F) bond is one of the strongest covalent single bonds, which can enhance the metabolic stability of a compound by blocking sites susceptible to metabolism. acs.orgbohrium.comchinesechemsoc.org

Lipophilicity: Fluorination generally increases a molecule's lipophilicity, which can improve its ability to cross cell membranes. numberanalytics.comresearchgate.net

Acidity and Basicity (pKa): As the most electronegative element, fluorine exerts a strong inductive effect, altering the acidity or basicity of nearby functional groups. bohrium.com This can influence a compound's pharmacokinetic properties and binding affinity. bohrium.com

Conformation: The presence of fluorine can influence the preferred conformation of a molecule, which is a critical factor in its interaction with biological targets. researchgate.netbohrium.com

Binding Affinity: Fluorine can enhance the binding affinity of a ligand to its protein target through various non-covalent interactions. bohrium.com

The difluoromethyl (CF2H) group is a particularly valuable structural motif in organofluorine chemistry. It is considered a bioisostere for hydroxyl (OH), thiol (SH), or methyl (CH3) groups. tandfonline.comrsc.org A key feature of the CF2H group is its ability to act as a hydrogen bond donor, a unique characteristic among polyfluorinated motifs. rsc.org This property, coupled with its electronic effects, makes it a powerful tool for modulating molecular interactions and properties.

Overview of Naphthol Derivatives in Organic Synthesis

Naphthols are derivatives of naphthalene (B1677914) with a hydroxyl group and are analogous to phenols. britannica.comwikipedia.org They exist as two isomers, 1-naphthol (B170400) (α-naphthol) and 2-naphthol (B1666908) (β-naphthol), which serve as crucial intermediates in the synthesis of a wide array of compounds. britannica.com Naphthol derivatives are foundational in the production of dyes, pharmaceuticals, and other specialty chemicals. britannica.comontosight.aiontosight.ai Their reactivity allows for various chemical transformations, including electrophilic aromatic substitution and coupling reactions, making them versatile building blocks in organic synthesis. wikipedia.orgnih.gov

Research Landscape of 1-(Difluoromethyl)-5-naphthol within Modern Synthetic Chemistry

The specific compound this compound is an emerging area of research. While extensive data on this particular molecule is not widely available in mainstream literature, its structural components suggest significant potential in medicinal chemistry and materials science. The combination of the reactive naphthol core with the property-modulating difluoromethyl group makes it a target for synthetic exploration. Research into related compounds, such as other difluoromethylated naphthalenes and naphthols, indicates a growing interest in this class of molecules for the development of new therapeutic agents and advanced materials. smolecule.comsmolecule.comcymitquimica.com The synthesis of such compounds often involves specialized difluoromethylation techniques. rsc.orgsmolecule.comresearchgate.net

Below is a table summarizing the key properties of the constituent moieties of this compound.

| Moiety | Key Properties and Significance in Synthesis |

| Naphthol Core | Aromatic, reactive platform for electrophilic substitution and other modifications. Precursor to dyes, pharmaceuticals, and polymers. britannica.comwikipedia.orgatamanchemicals.com |

| Difluoromethyl Group | Strong electron-withdrawing group, enhances metabolic stability, modulates lipophilicity and pKa, acts as a hydrogen bond donor. acs.orgbohrium.comtandfonline.comrsc.org |

The ongoing development of novel synthetic methodologies, including late-stage functionalization and catalytic C-H activation, is expected to facilitate more extensive investigation into the properties and potential applications of this compound and its derivatives. rsc.orgacs.org

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H8F2O |

|---|---|

Molecular Weight |

194.18 g/mol |

IUPAC Name |

5-(difluoromethyl)naphthalen-1-ol |

InChI |

InChI=1S/C11H8F2O/c12-11(13)9-5-1-4-8-7(9)3-2-6-10(8)14/h1-6,11,14H |

InChI Key |

JIXOQNDVTIKSRN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=CC=C2O)C(=C1)C(F)F |

Origin of Product |

United States |

Chemical Reactivity and Transformation Pathways of 1 Difluoromethyl 5 Naphthol

Reactivity of the Naphthol Core

The naphthol core, consisting of a naphthalene (B1677914) ring substituted with a hydroxyl group, is an electron-rich aromatic system. The hydroxyl group is a powerful activating ortho-, para-director, influencing the regioselectivity of electrophilic aromatic substitution. In the case of 1-(difluoromethyl)-5-naphthol, the hydroxyl group at the C5 position primarily directs reactions to the C4, C6, and C8 positions.

The phenolic hydroxyl group of this compound is amenable to a variety of classical functional group transformations, allowing for its conversion into other key functionalities such as ethers, esters, and triflates. These transformations are fundamental in synthetic chemistry for protecting the hydroxyl group, altering the electronic properties of the molecule, or creating a reactive site for cross-coupling reactions.

Etherification : The conversion of the hydroxyl group to an ether (O-alkylation) is a common transformation. This can be achieved under various conditions, for example, using alkyl halides in the presence of a base (Williamson ether synthesis) or with alcohols under acidic catalysis. google.comscribd.com The formation of ethers is useful for protecting the hydroxyl group or for introducing specific alkyl chains to modify the molecule's properties. researchgate.net

Esterification : The hydroxyl group can be readily esterified by reacting with carboxylic acids, acid chlorides, or anhydrides. acs.org This reaction is often catalyzed by acids or coupling agents. Esterification can serve as a protection strategy or be used to install functionalities that can be leveraged in subsequent synthetic steps. researchgate.net

Conversion to Triflates : A particularly important transformation for synthetic purposes is the conversion of the naphtholic hydroxyl group into a trifluoromethanesulfonate (B1224126) (triflate, -OTf). This is typically accomplished by reacting the naphthol with trifluoromethanesulfonic anhydride (B1165640) in the presence of a base. d-nb.info Aryl triflates are excellent electrophiles for a wide range of palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig amination reactions, thus providing a gateway to C-C and C-N bond formation. google.comorgsyn.orgumich.edu The conversion of naphthyl triflates to other functional groups, such as amides via carbonylation, has also been demonstrated. google.com

Table 1: Summary of Hydroxyl Group Transformations

| Transformation | Reagent Class | Product | Significance |

|---|---|---|---|

| Etherification | Alkyl Halide + Base | Naphthyl Ether | Protection, property modification |

| Esterification | Carboxylic Acid/Derivative | Naphthyl Ester | Protection, further functionalization |

| Triflation | Triflic Anhydride + Base | Naphthyl Triflate | Excellent leaving group for cross-coupling reactions |

Dearomatization reactions transform a flat, aromatic system into a three-dimensional, non-aromatic structure, rapidly increasing molecular complexity and providing access to valuable building blocks. Naphthols are excellent substrates for such reactions, particularly oxidative dearomatization, which can generate highly functionalized naphthalenone products. sci-hub.se

Several methods exist for the dearomatization of naphthols:

Hypervalent Iodine-Mediated Dearomatization : Chiral hypervalent iodine reagents can be used to achieve enantioselective oxidative dearomatization of naphthols, yielding spiro-heterocyclic structures. thieme-connect.comubc.ca

Metal-Free Oxidative Dearomatization : One-pot protocols using reagents like phenyl selenyl bromide under open-air conditions can convert naphthols into α-ketols through a process of oxidative dearomatization and regioselective hydroxylation. rsc.org

Photocatalytic Dearomatization : Visible-light-promoted methods can achieve the intermolecular oxidative dearomatization of β-naphthols with nucleophiles like N-hydroxycarbamates, proceeding through a photogenerated radical cation intermediate to form naphthalenones. nih.gov

These reactions typically result in the formation of a new stereocenter at the carbon that was previously bonded to the hydroxyl group, making asymmetric variants of these reactions highly valuable. thieme-connect.com

Direct C-H functionalization is a powerful strategy for modifying aromatic cores without the need for pre-functionalized starting materials. nih.govresearchgate.net In 1-substituted naphthalene derivatives, the regioselectivity of C-H activation can be controlled by directing groups to target specific positions, such as C2 (ortho) or C8 (peri). nih.govanr.fr

For this compound, the hydroxyl group at C5 can act as a directing group.

Ortho- and Para-Functionalization : The hydroxyl group strongly directs electrophilic attack to its ortho (C4, C6) and para (C8) positions. Ligand and counteranion-controlled gold catalysis, for example, has been used for the site-selective C-H functionalization of 1-naphthols with diazoesters, yielding products at the C4 position. rsc.org

Directed C-H Activation : By converting the hydroxyl group into a different directing group (e.g., a carbamate), it is possible to steer transition metal catalysts to specific C-H bonds. snnu.edu.cn For instance, rhodium(III) catalysis has been used for the hydroarylation of o-naphthyl carbamates with internal alkynes, where subsequent cleavage of the carbamate (B1207046) affords the functionalized naphthol derivative. snnu.edu.cn The use of directing groups is a popular strategy to ensure high selectivity in C-H activation. rsc.org

The inherent electronic properties of the substituents and the choice of catalytic system are crucial for controlling the regiochemical outcome of these reactions. anr.frmdpi.commdpi.com

Reactivity of the Difluoromethyl Group

The difluoromethyl (CF₂H) group is an important pharmacophore in medicinal chemistry. It is considered a lipophilic isostere of hydroxyl or thiol groups and can act as a hydrogen bond donor due to its polarized C-H bond. mdpi.comresearchgate.net Its reactivity is distinct from that of the non-fluorinated methyl group or the perfluorinated trifluoromethyl group.

While the difluoromethyl group itself is not inherently nucleophilic due to the electron-withdrawing nature of the fluorine atoms, several reagents have been developed that act as synthetic equivalents of a difluoromethyl anion ("CF₂H⁻"). These reagents can be used to introduce the CF₂H group into various molecules.

Silicon-Based Reagents : (Difluoromethyl)trimethylsilane (B44995) (TMSCF₂H) can serve as a source of a nucleophilic difluoromethyl group, often activated by a fluoride (B91410) source. nih.gov Copper-mediated cross-coupling of aryl iodides with TMSCF₂H allows for the formation of difluoromethylarenes. nih.gov

Phosphorus-Based Reagents : A combination of (bromodifluoromethyl)trimethylsilane (B180072) and triphenylphosphine (B44618) can generate a difluorinated phosphorus ylide (Ph₃P=CF₂). acs.org This ylide behaves as a nucleophile and has been used for the difluoromethylation of ketones and nitroalkenes under mild conditions. acs.org

These methods provide indirect pathways to achieve nucleophilic difluoromethylation, expanding the synthetic utility of this functional group. rsc.orgcas.cnbeilstein-journals.org

A highly effective strategy for creating complex heterocyclic structures involves the use of difluoromethyl nitrile oxide (CF₂HCNO) in [3+2] cycloaddition reactions. researchgate.netenamine.net This reactive intermediate is not the this compound molecule itself, but is generated in situ from a suitable precursor like difluoroaldoxime.

The process involves:

In Situ Generation : Difluoromethyl nitrile oxide is generated from a precursor, often through dehydration or dehydrohalogenation. researchgate.netchemrxiv.org

[3+2] Cycloaddition : The generated nitrile oxide rapidly undergoes a 1,3-dipolar cycloaddition with a dipolarophile, such as an alkene or an alkyne. mdpi.com

Product Formation : The reaction with alkenes yields difluoromethyl-substituted isoxazolines, while reaction with alkynes produces difluoromethyl-substituted isoxazoles. researchgate.netresearchgate.netthieme-connect.com

This reaction is characterized by its high regioselectivity and tolerance for a wide range of functional groups, making it suitable for late-stage functionalization of complex molecules. acs.org The resulting CF₂H-isoxazolines and isoxazoles are valuable building blocks for medicinal chemistry. acs.orgunco.edu

Table 2: [3+2] Cycloaddition with Difluoromethyl Nitrile Oxide

| Dipolarophile | Reagents | Product | Heterocycle Formed |

|---|---|---|---|

| Alkene | In situ CF₂HCNO | CF₂H-Isoxazoline | 5-membered ring |

| Alkyne | In situ CF₂HCNO | CF₂H-Isoxazole | 5-membered aromatic ring |

| Enamine | In situ CF₂HCNO | CF₂H-Isoxazole | 5-membered aromatic ring |

Influence of Hydrogen Bonding Capabilities on Reactivity

The difluoromethyl (CF2H) group is a recognized hydrogen bond donor, a characteristic that significantly influences the reactivity of molecules in which it is present. rsc.orgnih.govresearchgate.net This capability stems from the highly polarized C-H bond within the CF2H group, making it a potential bioisostere for hydroxyl (OH) and thiol (SH) groups. rsc.orgnih.gov The hydrogen bond donating strength of a CF2H group is considerable, with CF2H···O binding energies calculated to be in the range of 1.0 to 5.5 kcal/mol. researchgate.net

In the context of this compound, the CF2H group's ability to form intramolecular and intermolecular hydrogen bonds can affect its chemical behavior. For instance, studies on analogous systems like o-nitro-α,α-difluorotoluene have shown that intramolecular hydrogen bonding can significantly stabilize certain conformers. nih.gov In this compound, an intramolecular hydrogen bond could potentially form between the hydrogen of the CF2H group and the oxygen of the naphthol hydroxyl group, or vice-versa. This interaction could influence the acidity of the phenolic proton and the nucleophilicity of the oxygen atom, thereby modulating the reactivity of the molecule in various chemical transformations.

The hydrogen bonding capability of the CF2H group has been quantified using the Abraham hydrogen bond acidity parameter, A. rsc.org Compounds containing a CF2H group generally exhibit higher A values (A > 0.05) compared to their non-fluorinated methyl counterparts (A < 0.01), indicating stronger hydrogen bond donor properties. rsc.org For example, the hydrogen bond acidity of ArOCF2H and ArSCF2H (A = 0.10) is comparable to that of thiophenol (A = 0.12) and aniline (B41778) (A = 0.07). rsc.org This enhanced acidity can facilitate reactions where proton transfer or stabilization of anionic intermediates is crucial.

Furthermore, the formation of intermolecular hydrogen bonds can play a role in the crystal packing and solid-state reactivity of this compound. In the crystalline state, molecules can arrange into specific architectures through hydrogen bonding networks, which can dictate the feasibility and outcome of solid-state reactions. nsf.gov For example, in N-(8-fluoronaphthalen-1-yl)benzamide derivatives, NH···F hydrogen bonds lead to a face-to-face alignment of naphthalene rings, creating stacked sheets. nsf.gov A similar phenomenon could be envisioned for this compound, influencing its reactivity in the solid state.

Mechanistic Investigations of Reaction Pathways

Radical vs. Ionic Mechanisms in Difluoromethylation

The introduction of a difluoromethyl group onto an aromatic ring, such as in the synthesis of this compound, can proceed through either radical or ionic pathways, depending on the reagents and reaction conditions. conicet.gov.arstackexchange.com

Radical difluoromethylation reactions often involve the generation of a difluoromethyl radical (•CF2H) from a suitable precursor. rsc.org These reactions are frequently initiated by photoredox catalysis or thermal decomposition of a radical initiator. conicet.gov.arbeilstein-journals.org The highly reactive •CF2H radical can then add to the aromatic ring of a naphthol derivative. The resulting radical intermediate would then be oxidized and deprotonated to afford the final product. The use of photoredox catalysts, such as ruthenium or iridium complexes, in the presence of a difluoromethyl source like TMSCF2H, is a common strategy for radical difluoromethylation. researchgate.net

On the other hand, ionic mechanisms for difluoromethylation typically involve the reaction of a nucleophilic naphtholate anion with an electrophilic source of the "CF2H" group. For instance, the deprotonated 1-naphthol (B170400) could react with a reagent that delivers a difluoromethyl cation or its synthetic equivalent. However, due to the electron-withdrawing nature of the fluorine atoms, a difluoromethyl cation is highly unstable. A more plausible ionic pathway involves the reaction of the naphtholate with a reagent like chlorodifluoromethane (B1668795) (ClCF2H) in a nucleophilic substitution reaction. Another ionic approach is the use of difluorocarbene (:CF2), which can be generated from various precursors. sioc.ac.cn The carbene can then insert into the O-H bond of the naphthol, followed by rearrangement or further reaction to yield the C-difluoromethylated product.

The choice between a radical and an ionic pathway is often dictated by the specific difluoromethylating agent employed and the reaction conditions. For example, reagents like (difluoromethyl)trimethylsilane (TMSCF2H) can participate in both radical and ionic pathways depending on the catalyst and additives used. rsc.org

Table 1: Comparison of Radical and Ionic Difluoromethylation Pathways

| Feature | Radical Mechanism | Ionic Mechanism |

| Key Intermediate | Difluoromethyl radical (•CF2H) | Naphtholate anion, difluorocarbene (:CF2) or electrophilic CF2H source |

| Initiation | Photoredox catalysis, thermal initiators | Base, generation of electrophilic species |

| Difluoromethyl Source | TMSCF2H, BrCF2H, Iodo(difluoromethyl) reagents | ClCF2H, reagents generating :CF2 |

| Reaction Conditions | Often involves light irradiation, radical initiators | Typically involves a base to deprotonate the naphthol |

Studies on Organometallic Intermediates and Catalytic Cycles

Organometallic intermediates and catalytic cycles are central to many modern synthetic methods, including those for difluoromethylation. uwindsor.ca Transition metals such as palladium, nickel, and copper are frequently employed to catalyze the formation of C-CF2H bonds. rsc.org

In the context of synthesizing this compound, a common approach involves the cross-coupling of a naphthol derivative with a difluoromethylating agent, mediated by a transition metal catalyst. A plausible catalytic cycle, for example using a palladium catalyst, could involve the following key steps:

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to an aryl halide or triflate derivative of 1-naphthol, forming a Pd(II)-aryl intermediate.

Transmetalation: A difluoromethylating agent, such as a difluoromethyl-zinc or -tin reagent, transfers the difluoromethyl group to the palladium center, displacing the halide or triflate and forming a Pd(II)-aryl(difluoromethyl) complex.

Reductive Elimination: The Pd(II) complex undergoes reductive elimination to form the C-CF2H bond of the product, this compound, and regenerate the active Pd(0) catalyst, which can then re-enter the catalytic cycle.

Nickel catalysts are also effective for such transformations and can operate through similar Ni(0)/Ni(II) catalytic cycles. rsc.org In some cases, Ni(I) and Ni(III) oxidation states may also be involved, particularly in reactions that have radical character. rsc.org

Copper-mediated reactions are another important class of transformations for difluoromethylation. rsc.org These reactions can proceed through various mechanisms, sometimes involving Cu(I)/Cu(III) catalytic cycles.

The specific ligands coordinated to the metal center play a crucial role in the efficiency and selectivity of the catalytic cycle. Ligands can influence the rates of oxidative addition and reductive elimination, as well as the stability of the organometallic intermediates.

Table 2: Potential Organometallic Intermediates in Catalytic Difluoromethylation

| Metal | Common Catalytic Cycle | Key Intermediates |

| Palladium | Pd(0) / Pd(II) | [Pd(0)L_n], [Ar-Pd(II)-X L_n], [Ar-Pd(II)-CF2H L_n] |

| Nickel | Ni(0) / Ni(II) or involving Ni(I)/Ni(III) | [Ni(0)L_n], [Ar-Ni(II)-X L_n], [Ar-Ni(II)-CF2H L_n] |

| Copper | Often involves Cu(I) / Cu(III) | [Cu(I)L_n], [Ar-Cu(III)-X(CF2H) L_n] |

| Ar = Naphthyl derivative, X = Halide or Triflate, L = Ligand |

Transition State Analysis and Reaction Energetics

Computational chemistry provides powerful tools to investigate the mechanisms of chemical reactions, including the difluoromethylation of naphthols. acs.org Density Functional Theory (DFT) calculations are commonly used to model the potential energy surface of a reaction, allowing for the identification of transition states and the calculation of reaction energetics.

Transition state analysis can help to elucidate the detailed mechanism of a reaction by providing a three-dimensional structure of the highest energy point along the reaction coordinate. The geometry of the transition state can reveal important information about bond breaking and bond formation processes. For example, in a palladium-catalyzed cross-coupling reaction, DFT calculations can be used to model the transition states for oxidative addition, transmetalation, and reductive elimination. The calculated activation energies for these steps can help to identify the rate-determining step of the catalytic cycle.

Furthermore, computational studies can be used to compare the energetics of different possible reaction pathways, such as radical versus ionic mechanisms. By calculating the activation barriers and reaction enthalpies for each pathway, it is possible to predict which mechanism is more favorable under a given set of conditions.

In the case of this compound, computational studies could be employed to:

Determine the relative energies of different conformers of the molecule, including those with and without intramolecular hydrogen bonding.

Model the transition state for the reaction of a naphtholate with a difluoromethylating agent to assess the feasibility of an ionic pathway.

Calculate the energetics of a radical addition of •CF2H to the naphthol ring.

Investigate the influence of the solvent on the reaction mechanism and energetics.

By combining experimental and computational approaches, a comprehensive understanding of the chemical reactivity and transformation pathways of this compound can be achieved.

Derivatization Strategies and Synthetic Applications of 1 Difluoromethyl 5 Naphthol

Synthesis of Complex Fluorinated Naphthalene (B1677914) Derivatives

The structure of 1-(Difluoromethyl)-5-naphthol offers multiple reaction sites for further molecular elaboration. The naphthol core is amenable to electrophilic aromatic substitution, while the hydroxyl group can undergo a range of transformations. These reactive sites allow for the synthesis of a diverse array of complex fluorinated naphthalene derivatives.

The naphthalene ring system can be further functionalized through transition-metal-catalyzed C-H activation, which provides a powerful tool for regioselective modifications. researchgate.net For instance, directing groups can be used to guide the introduction of new substituents at specific positions on the naphthalene core, a strategy that has been successfully applied to various naphthalene derivatives. researchgate.net The hydroxyl group of the naphthol can be converted into a non-coordinating ether or a strongly coordinating group to direct metallation to specific ortho- or peri-positions, enabling the synthesis of polysubstituted naphthalenes that are otherwise difficult to access. researchgate.netresearchgate.net

Furthermore, the hydroxyl group itself is a key functional handle. It can be alkylated or acylated through reactions like the Williamson ether synthesis to produce a variety of naphthyloxy derivatives. ijstr.org It can also be converted to a triflate, which then serves as a leaving group in cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to form C-C or C-N bonds at the 5-position. These strategies allow the core structure of this compound to be integrated into larger, more complex molecular frameworks.

One proposed synthetic route for analogous difluoromethylated naphthaldehydes involves the modification of naphthol derivatives, introduction of an aldehyde, and subsequent difluoroalkylation, showcasing the multi-step transformations possible. vulcanchem.com

Table 1: Potential Derivatization Reactions for this compound

| Reaction Type | Reagents/Conditions | Product Type |

| Electrophilic Aromatic Substitution | Halogenating agents (e.g., NBS, NCS) | Halogenated Naphthalene Derivatives |

| Williamson Ether Synthesis | Alkyl halide, Base (e.g., K₂CO₃) | Naphthyl Ethers |

| O-Acylation | Acyl chloride, Base (e.g., Pyridine) | Naphthyl Esters |

| C-H Functionalization | Transition metal catalyst (e.g., Pd, Rh), Directing Group | Polysubstituted Naphthalenes |

| Cross-Coupling (from O-triflate) | Boronic acid/Pd catalyst (Suzuki) or Amine/Pd catalyst (Buchwald-Hartwig) | Arylated or Aminated Naphthalenes |

Late-Stage Functionalization of Complex Molecular Architectures

Late-stage functionalization (LSF) is a powerful strategy in drug discovery that involves introducing chemical modifications at the final steps of a synthetic sequence. scispace.com This approach allows for the rapid generation of analogues of a lead compound without resorting to de novo synthesis. nih.gov The difluoromethyl motif is of significant interest in LSF due to the beneficial properties it confers upon bioactive molecules. rsc.org

Methodologies for late-stage difluoromethylation often rely on the generation of a difluoromethyl radical (•CF₂H), which can then be added to complex molecular scaffolds. rsc.org Photoredox catalysis has emerged as a particularly effective method for generating such radicals under mild conditions, making it suitable for the functionalization of delicate, drug-like molecules. scispace.com Reagents have been developed that release the •CF₂H radical upon light irradiation, which can then engage in Minisci-type reactions to functionalize electron-deficient heterocycles or undergo other radical additions. rsc.org

Alternatively, transition-metal catalysis, particularly with nickel, has enabled the direct cross-coupling of aryl halides or triflates with a difluoromethyl source. rsc.org This approach is attractive for LSF as it allows for the precise installation of the CF₂H group onto a pre-existing aromatic core within a complex molecule. The development of stable and efficient difluoromethylating agents is crucial for the success of these transformations. rsc.orgnih.gov

The application of these LSF principles means that while this compound can be used as a building block, the difluoromethyl-naphthol motif itself can also be installed onto a larger molecule in the final stages of its synthesis, providing a powerful tool for structural diversification and the optimization of pharmacological properties. scispace.comnih.gov

Stereoselective and Enantioselective Transformations

Asymmetric synthesis is critical in the preparation of pharmaceuticals, as different enantiomers of a chiral molecule often exhibit distinct biological activities. slideshare.net While this compound is itself achiral, its derivatization can readily generate new stereocenters. Therefore, controlling the stereochemical outcome of these transformations is of significant importance.

Enantioselective synthesis of chiral centers bearing fluorinated groups can be achieved through various catalytic methods. nih.gov For example, the asymmetric hydrogenation of a prochiral olefin is a highly efficient and atom-economical method for creating chiral centers. acs.org If a derivative of this compound were synthesized to contain a double bond at a strategic position, it could undergo asymmetric hydrogenation using a chiral transition metal catalyst (e.g., complexes of Iridium, Rhodium, or Ruthenium) to yield a single enantiomer of the product. nih.govacs.org

Another powerful strategy involves the use of chiral reagents or auxiliaries. Recently, a chiral difluoromethyl sulfoximine (B86345) reagent has been developed for the highly stereoselective nucleophilic difluoromethylation of carbonyls and imines. chinesechemsoc.orgcas.cn This reagent allows for the introduction of a difluoromethylated stereocenter with high diastereoselectivity. Such a reagent could be used to react with an aldehyde or ketone derivative of this compound to construct a new chiral center with excellent stereocontrol. The resulting products, chiral β-functionalized α,α-difluorosulfonamides, are valuable motifs in medicinal chemistry. chinesechemsoc.org

Furthermore, chiral Brønsted acids, such as those derived from BINOL, can catalyze enantioselective cyclization reactions. wikipedia.orgrsc.org A suitably designed derivative of this compound could undergo an intramolecular cyclization reaction catalyzed by such an acid to produce a complex, polycyclic, and enantiomerically enriched naphthalene derivative.

Applications in Building Block Synthesis for Advanced Chemical Research

Fluorinated compounds are crucial in modern chemistry, and the strategic incorporation of fluorine can dramatically alter a molecule's properties. nih.gov this compound is a valuable fluorinated building block for the synthesis of advanced chemical entities for pharmaceutical, agrochemical, and materials science research. smolecule.comsmolecule.com

The difluoromethyl group is particularly interesting as it can act as a bioisostere for hydroxyl or thiol groups, while also increasing lipophilicity and metabolic stability. cas.cn This makes this compound an attractive starting material for medicinal chemistry programs. The naphthol moiety itself is a common scaffold in many bioactive compounds and drugs. researchgate.netijstr.org By using this compound as a starting point, chemists can synthesize novel drug candidates that combine the established pharmacophoric features of the naphthol core with the unique electronic and steric properties of the CF₂H group.

Table 2: Research Areas Benefiting from this compound as a Building Block

| Field of Research | Application/Significance of the Building Block |

| Medicinal Chemistry | Precursor for synthesizing new therapeutic agents with enhanced metabolic stability, binding affinity, and lipophilicity. smolecule.comsmolecule.com |

| Agrochemicals | Starting material for developing new pesticides and herbicides with potentially improved efficacy and environmental profiles. smolecule.com |

| Materials Science | Component for creating specialty polymers and organic electronic materials with tailored thermal and electronic properties. smolecule.com |

| Chemical Biology | Used to synthesize molecular probes to study biological processes, leveraging the unique properties of the CF₂H group. smolecule.com |

Computational Design and Predictive Synthesis of Derivatives

Computational chemistry has become an indispensable tool in modern chemical research, enabling the design of molecules and the prediction of reaction outcomes before embarking on lengthy and resource-intensive laboratory synthesis. tandfonline.com For derivatives of this compound, computational methods can guide synthetic efforts and help in the rational design of molecules with desired properties.

Density Functional Theory (DFT) is a powerful method used to optimize molecular structures and predict a wide range of properties, including reactivity, spectroscopic signatures, and electronic characteristics. tandfonline.com For example, DFT calculations can be employed to predict the most likely sites for electrophilic aromatic substitution on the this compound ring by analyzing the calculated electron densities and Fukui indices at different positions. nih.gov This allows chemists to anticipate the regioselectivity of a reaction and choose appropriate conditions to obtain the desired isomer.

In the context of late-stage functionalization, computational models can accurately predict the regioselectivity of radical reactions on complex drug-like molecules, guiding the synthesis of specific analogues. nih.gov Such predictive power is invaluable for efficiently exploring the chemical space around a lead compound.

Furthermore, for derivatives designed as potential drug candidates, molecular docking and molecular dynamics (MD) simulations are used to predict how a molecule will bind to a specific biological target, such as an enzyme or receptor. tandfonline.com By computationally screening a virtual library of this compound derivatives, researchers can prioritize the synthesis of compounds that are most likely to exhibit high binding affinity and biological activity, thereby accelerating the drug discovery process. tandfonline.com

Spectroscopic Analysis and Structural Elucidation in Research of 1 Difluoromethyl 5 Naphthol

Nuclear Magnetic Resonance (NMR) Spectroscopy in Mechanistic Studies and Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a primary tool for the structural elucidation of 1-(difluoromethyl)-5-naphthol, offering granular details about the molecule's atomic connectivity and electronic makeup.

Fluorine-19 (¹⁹F) NMR for Difluoromethyl Group Analysis

Given the presence of fluorine, ¹⁹F NMR spectroscopy is exceptionally important for characterizing the difluoromethyl (–CHF₂) group. aiinmr.com This technique offers a direct and highly sensitive means of observing the fluorine nuclei. aiinmr.com In the ¹⁹F NMR spectrum, the difluoromethyl group is expected to present a distinct signal, often a doublet, due to coupling with the adjacent proton. The chemical shift of this signal, typically in the range of -110 to -120 ppm for similar structures, provides critical information about the electronic environment of the difluoromethyl moiety. vulcanchem.com The magnitude of the coupling constant between fluorine and hydrogen (J-coupling) further confirms the presence of the CHF₂ group. lcms.cz Researchers can utilize ¹⁹F NMR to monitor the progress of reactions involving the introduction of the difluoromethyl group, as the chemical shift will change as the molecular structure is altered. aiinmr.com

Proton (¹H) and Carbon-13 (¹³C) NMR for Structural Confirmation and Reactivity Monitoring

In the ¹H NMR spectrum, the proton of the difluoromethyl group typically appears as a triplet, a result of being coupled to the two neighboring fluorine atoms. nsf.gov The aromatic protons on the naphthalene (B1677914) ring show characteristic chemical shifts and coupling patterns that are instrumental in confirming the precise substitution pattern. The hydroxyl proton also gives a distinct signal, the position of which can be influenced by factors such as solvent and concentration.

The ¹³C NMR spectrum provides further validation of the structure by detailing the chemical shifts of all carbon atoms. beilstein-journals.org The carbon atom of the difluoromethyl group is easily identifiable by its characteristic triplet splitting pattern, which arises from the one-bond coupling to the two fluorine atoms (¹JCF). mdpi.com The ten carbon atoms of the naphthalene skeleton can be assigned based on their chemical shifts and through the use of two-dimensional NMR techniques like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation), which establish correlations between carbon and proton signals. beilstein-journals.org

Table 1: Representative NMR Data for this compound Analogs

| Nucleus | Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) | Assignment Example | Source |

|---|---|---|---|---|---|

| ¹H | 7.69 - 7.40 | m | Aromatic-H | nsf.gov | |

| ¹H | 6.71 | t | J = 56.5 | CHF₂ | nsf.gov |

| ¹³C | 153.3 | t | J = 5.1 | C-O (in a similar naphthol derivative) | nsf.gov |

| ¹³C | 128.1 - 112.2 | m | Aromatic-C | nsf.gov | |

| ¹³C | 112.1 | t | J = 237 | CHF₂ | nsf.gov |

| ¹⁹F | -113.1 | d | J = 55.6 | CHF₂ | nsf.gov |

Note: This table presents representative data from closely related difluoromethylated naphthalene structures. Actual values for this compound may vary.

Mass Spectrometry (MS) for Molecular Weight Validation and Reaction Progress Analysis

Mass spectrometry (MS) is an indispensable tool for determining the molecular weight of this compound and confirming its elemental composition. mdpi.com High-resolution mass spectrometry (HRMS) is particularly valuable as it provides a highly accurate mass measurement, enabling the unambiguous determination of the molecular formula, C₁₁H₈F₂O. nsf.govrsc.org This is crucial for verifying the identity of the synthesized compound. rsc.org Furthermore, MS is widely used in synthetic chemistry to track the progress of reactions by identifying the presence of starting materials, intermediates, and the desired product in the reaction mixture. rsc.org

X-ray Crystallography for Precise Structural Determination and Intermolecular Interactions

X-ray crystallography provides the most definitive method for establishing the three-dimensional structure of this compound in its solid, crystalline form. This technique can confirm the identity of a compound and reveal detailed structural information. beilstein-journals.orgchinesechemsoc.org By analyzing the diffraction pattern of X-rays passing through a single crystal, a precise map of electron density is generated, which allows for the determination of exact atomic positions. cas.cn This yields accurate bond lengths, bond angles, and torsion angles, confirming the planarity of the naphthalene ring system and the geometry of the attached difluoromethyl and hydroxyl groups. cas.cn Moreover, X-ray crystallography can illuminate the nature of intermolecular interactions, such as hydrogen bonding involving the hydroxyl group and potential weak interactions with the fluorine atoms, which dictate how the molecules pack together in the crystal lattice. google.com

Advanced Spectroscopic Techniques for Investigating Molecular Aggregation and Orientation (e.g., UV-Vis, IR, ATR Spectra)

In addition to the core techniques, other spectroscopic methods offer deeper insights into the properties of this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy is employed to investigate the electronic transitions within the molecule. The absorption spectrum of naphthol derivatives is typically characterized by absorption bands in the ultraviolet region, corresponding to π-π* transitions within the aromatic naphthalene system. researchgate.netnih.gov The position and intensity of these absorption maxima can be influenced by substituents and the solvent, providing information on the electronic structure. nih.govajol.info For instance, the UV-Vis absorption maxima for similar naphthalene cores are observed near 270–290 nm. vulcanchem.com

Infrared (IR) and Attenuated Total Reflectance (ATR) Spectroscopy: IR and ATR spectroscopy are powerful for identifying the functional groups present in a molecule. journalofbabylon.com In the case of this compound, the IR spectrum would be expected to show characteristic absorption bands for the O-H stretch of the hydroxyl group, C-H stretches of the aromatic ring and the difluoromethyl group, C-F stretches associated with the difluoromethyl group, and C=C stretching vibrations of the aromatic system. ajol.infojournalofbabylon.com These vibrational signatures serve as a molecular fingerprint, useful for structural confirmation and for studying intermolecular interactions like hydrogen bonding. rsc.org

Computational Chemistry and Theoretical Studies on 1 Difluoromethyl 5 Naphthol

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

DFT calculations on related fluorinated aromatic derivatives have successfully elucidated key electronic properties. For instance, studies on 1-(3,4-difluorophenyl)naphthalene (DFPN) using the B3LYP/6–311++G(d,p) functional have been used to analyze frontier molecular orbitals (HOMO-LUMO) and predict electronic transitions. bohrium.com Similarly, DFT has been applied to understand the electronic effects of fluorination on the naphthalene (B1677914) core, revealing that electron-withdrawing groups like trifluoromethyl significantly alter the electron density distribution. These established methods could be directly applied to 1-(difluoromethyl)-5-naphthol to map its electronic landscape.

Table 1: Representative Global Reactivity Descriptors Calculated with DFT (Note: This table is illustrative, based on typical DFT studies of aromatic compounds, as specific data for this compound is not available).

| Descriptor | Definition | Predicted Significance for this compound |

|---|---|---|

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating ability; important for electrophilic attack. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting ability; important for nucleophilic attack. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Relates to chemical stability and reactivity; a larger gap implies higher stability. bohrium.com |

| Chemical Hardness (η) | Resistance to change in electron distribution | A measure of the molecule's resistance to deformation or charge transfer. |

| Electrophilicity Index (ω) | A measure of the energy lowering of a system when it accepts electrons | Predicts the propensity of the molecule to act as an electrophile. |

Prediction of Reaction Pathways and Transition States

A significant application of DFT is the mapping of reaction energy profiles, which includes the identification of transition states—the fleeting, high-energy states that connect reactants and products. e3s-conferences.org Calculating the energy barriers associated with these transition states allows chemists to predict the most likely reaction pathways and understand reaction kinetics. e3s-conferences.orgsmolecule.com

For instance, in the synthesis of fluorinated compounds, computational models have been developed to predict the activation energies of competing reaction pathways, thereby guiding experimental design. rsc.org Studies on the Pechmann reaction to form coumarins, which can be analogous to reactions involving naphthols, have used DFT at levels like M05–2X/6-31+G* to explore various mechanistic possibilities. doi.org Similarly, DFT has been used to investigate the transition states in the synthesis of difluoromethylated compounds, providing insights into the reaction mechanisms. researchgate.net

Applying these methods to this compound could elucidate the mechanisms of its synthesis or degradation. For example, DFT could be used to model the transition states for electrophilic aromatic substitution on the naphthalene ring, predicting which positions are most susceptible to attack and under what conditions.

Analysis of Electron Density Distribution and Bonding Characteristics

To gain a deeper understanding of bonding and intramolecular interactions, DFT calculations are often paired with methods like Natural Bond Orbital (NBO) and Quantum Theory of Atoms in Molecules (QTAIM) analysis. orientjchem.orgtandfonline.com NBO analysis translates the complex, delocalized molecular orbitals into localized bonds, lone pairs, and anti-bonding orbitals, revealing stabilizing hyperconjugative interactions. researchgate.netresearchgate.net QTAIM analysis characterizes the topology of the electron density (ρ(r)) to define atomic basins and bond critical points (BCPs), which describe the nature and strength of chemical bonds and non-covalent interactions. orientjchem.orgresearchgate.net

These analyses are crucial for understanding the effects of the electron-withdrawing difluoromethyl group and the electron-donating hydroxyl group on the naphthalene ring of this compound. NBO analysis on similar fluorinated molecules has been used to quantify the electron delocalization and hyperconjugative interactions that contribute to molecular stability. tandfonline.comtandfonline.comresearchgate.net QTAIM has been employed to characterize weak interactions, such as hydrogen bonds and F···F contacts, in the crystal structures of fluorinated organic compounds. researchgate.net

Understanding Regioselectivity and Stereoselectivity through Computational Models

Computational models are invaluable for predicting the regioselectivity (where a reaction occurs on a molecule) and stereoselectivity (the preferred spatial orientation of the products) of chemical reactions. DFT-based reactivity descriptors, such as Fukui functions and dual descriptors, can identify the most reactive sites for nucleophilic, electrophilic, or radical attack.

For example, in the synthesis of substituted naphthols, DFT analysis has been used to rationalize the observed regioselectivity of nucleophilic attacks on the heterocyclic skeleton of naphthol analogues. researchgate.net In the context of difluoromethylation, computational studies have explained the regioselectivity of reactions involving difluoromethyl radicals or other difluoromethylating agents with various substrates. researchgate.net For this compound, such models could predict the outcome of reactions like nitration, halogenation, or coupling reactions, indicating which of the available positions on the naphthalene ring is most likely to react. researchgate.net

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a dynamic picture of molecular behavior. tandfonline.commdpi.com These simulations are essential for exploring the conformational landscape of flexible molecules and for studying how molecules interact with each other or with a solvent. researchgate.net

For this compound, MD simulations could be used to:

Analyze Conformational Preferences: The rotation around the C-C bond connecting the difluoromethyl group to the naphthalene ring can be studied to identify the most stable conformers and the energy barriers between them. Conformational analysis of related fluorinated alkanes has shown that the presence of fluorine atoms significantly impacts the conformational profile of the molecule. researchgate.net

Study Intermolecular Interactions: In a simulated condensed phase (liquid or solid), MD can reveal how molecules of this compound arrange themselves and interact. This is particularly relevant for understanding hydrogen bonding networks involving the hydroxyl group and the potential hydrogen-bond-donating CF2H group.

Simulate Solvent Effects: MD simulations can explicitly model solvent molecules, providing insight into solvation shells and how the solvent influences the conformation and reactivity of the solute.

While specific MD studies on this compound are not documented, the methodology is well-established for a wide range of organic molecules, including those with similar functional groups. chemscene.comacs.org

Theoretical Characterization of Hydrogen Bonding Properties of the Difluoromethyl Group

The difluoromethyl (CF2H) group is of significant interest because it can act as a hydrogen bond donor, a property that distinguishes it from the more common trifluoromethyl (CF3) group. nih.govntu.edu.sg The two electron-withdrawing fluorine atoms polarize the C-H bond, making the hydrogen atom sufficiently acidic to engage in hydrogen bonding with suitable acceptors like oxygen or nitrogen. researchgate.netbeilstein-journals.org

Theoretical calculations have been instrumental in characterizing this interaction. e3s-conferences.org Studies on molecules like 1-(difluoromethyl)-2-nitrobenzene (B1320369) have shown that the CF2H group can form intramolecular hydrogen bonds, and computational analysis revealed that the conformer with this interaction is significantly lower in energy (by 4.3 kcal/mol) than conformers without it. rsc.org The binding energy of a CF2H···O=C interaction has been calculated to be approximately 1.0 kcal/mol. bohrium.com This hydrogen bonding capability allows the CF2H group to act as a bioisostere for hydroxyl (OH) or thiol (SH) groups in medicinal chemistry. e3s-conferences.orgntu.edu.sg

For this compound, theoretical studies would focus on both intramolecular and intermolecular hydrogen bonding.

Intramolecular: The possibility of a hydrogen bond between the CF2H proton and the hydroxyl oxygen (or vice versa) could be investigated, although this is sterically unlikely given their 1,5-substitution pattern.

Intermolecular: In the condensed phase, the CF2H group could form hydrogen bonds with the hydroxyl group of a neighboring molecule or with a solvent molecule. DFT calculations could quantify the strength and geometry of these interactions.

Table 2: Comparison of Hydrogen Bond Donor Properties (Data compiled from studies on various aromatic compounds)

| Group | Hydrogen Bond Acidity ([A]) | Interaction Energy (Typical, kcal/mol) | Reference |

|---|---|---|---|

| -CH3 | < 0.01 | Very Weak | rsc.org |

| -CF2H | > 0.05 | 1.0 - 5.5 (with Oxygen) | researchgate.netrsc.org |

Development of Computational Models for Fluorinated Compound Synthesis

Computational chemistry plays a crucial role in the development of new synthetic methods for organofluorine compounds. rsc.org Theoretical models can be used to screen potential reagents, predict reaction outcomes, and elucidate complex reaction mechanisms, thereby accelerating the discovery of efficient synthetic routes. rsc.org

For example, computational studies have been used to:

Guide Catalyst Development: In transition-metal-catalyzed difluoromethylation reactions, DFT calculations help in understanding the catalytic cycle, including steps like oxidative addition, transmetalation, and reductive elimination. rsc.org

Predict Regioselectivity: As mentioned in section 6.1.3, computational models can predict the site-selectivity of C-H difluoromethylation on complex aromatic systems, which is critical for late-stage functionalization. biolab.si

Elucidate Reaction Mechanisms: The mechanisms of copper- and palladium-catalyzed difluoromethylation of aryl compounds have been investigated using DFT, clarifying the roles of radical versus ionic pathways. rsc.orgsci-hub.st

The synthesis of this compound would likely involve the introduction of the CF2H group onto a pre-existing naphthol framework or the construction of the naphthalene ring from a difluoromethylated precursor. Computational models could be developed to optimize these processes, for example, by predicting the best catalyst for a cross-coupling reaction to install the CF2H group or by assessing the feasibility of different ring-closure strategies.

Future Directions and Emerging Research Avenues

Development of Novel and Sustainable Synthetic Methodologies

The traditional synthesis of fluorinated compounds has often relied on harsh reagents and conditions. numberanalytics.com The future of synthesizing compounds like 1-(Difluoromethyl)-5-naphthol lies in the development of novel and more sustainable methods. A significant area of advancement is the creation of new fluorinating agents that offer improved reactivity and selectivity. numberanalytics.com The development of non-ozone-depleting difluorocarbene reagents is a crucial step towards environmentally benign syntheses. rsc.orgcas.cn

One promising approach is the use of solid-state mechanochemical protocols. These methods can eliminate the need for toxic, high-boiling point solvents, which are often difficult to remove and environmentally harmful. rsc.orgrsc.org Mechanochemical synthesis using ball milling allows reactions to be conducted with minimal solvent and often under ambient conditions, offering a more sustainable and efficient alternative to traditional solution-based approaches. rsc.org For instance, a solid-state nucleophilic aromatic fluorination has been developed using a combination of potassium fluoride (B91410) and quaternary ammonium (B1175870) salts, which significantly reduces the environmental impact. rsc.org

Exploration of Asymmetric Catalysis for Enantiopure Fluorinated Naphthols

The synthesis of enantiopure fluorinated compounds is a significant challenge and a key area for future research. nih.gov Asymmetric catalysis, particularly using chiral organocatalysts or transition-metal complexes, offers a powerful strategy to access enantiomerically enriched fluorinated naphthols. While the direct asymmetric difluoromethylation of naphthols is an area that requires more exploration, related research on the asymmetric fluorination of 2-naphthols provides valuable insights. For example, a linked dicarboxylate phase-transfer catalyst has been successfully used for the asymmetric dearomative fluorination of 2-naphthols with Selectfluor, yielding 1-fluoronaphthalenone derivatives with high enantioselectivity. researchgate.netresearchgate.netnih.gov

Future work will likely focus on adapting such catalytic systems for the introduction of the difluoromethyl group. The development of chiral ligands and catalysts that can effectively control the stereochemistry of C-CF2H bond formation on the naphthalene (B1677914) scaffold is a critical goal.

Advanced Mechanistic Studies on Difluoromethylation Reactions

A deeper understanding of reaction mechanisms is crucial for the rational design of more efficient and selective synthetic methods. Advanced mechanistic studies on difluoromethylation reactions will be pivotal. Techniques such as in-situ reaction monitoring, kinetic analysis, and computational modeling can provide detailed insights into the reactive intermediates and transition states involved.

For example, studies on copper-catalyzed difluoromethylation have revealed the importance of the ligand in determining the reaction outcome. researchgate.net Mechanistic investigations have shown that different ligands can lead to different reactive pathways, influencing both reactivity and selectivity. researchgate.net Similarly, understanding the mechanism of difluorocarbene generation and its subsequent reaction with nucleophiles, such as the oxygen of a ketone, can help in optimizing reaction conditions and expanding the substrate scope. beilstein-journals.org Future research will likely employ a combination of experimental and computational techniques to elucidate the intricate details of these reactions.

Integration with Flow Chemistry and Automated Synthesis Platforms

Flow chemistry offers several advantages over traditional batch synthesis, including improved safety, better heat and mass transfer, and the potential for automation. up.ac.zarsc.org The integration of difluoromethylation reactions with flow chemistry platforms is a promising avenue for the efficient and scalable synthesis of this compound and its analogs. nih.gov

Flow microreactors can be particularly beneficial for handling hazardous reagents and for precise control over reaction parameters. nih.gov For instance, the generation and immediate use of reactive intermediates like difluorocarbene can be managed more safely and efficiently in a flow system. researchgate.net Furthermore, the coupling of flow chemistry with artificial intelligence and machine learning algorithms can enable automated reaction optimization and high-throughput screening of reaction conditions, accelerating the discovery of new synthetic routes. rsc.orgresearchgate.net

Expanding the Scope of Late-Stage Functionalization

Late-stage functionalization (LSF) involves the introduction of functional groups into complex molecules at a late stage of the synthesis. This strategy is highly valuable in drug discovery and development as it allows for the rapid generation of analogs from a common intermediate. mdpi.comchemrxiv.org Expanding the scope of late-stage difluoromethylation of naphthols and related aromatic compounds is a key future direction. rsc.org

Recent advances have focused on the development of methods for the C-H difluoromethylation of arenes and heteroarenes. rsc.orgrsc.org These methods, often involving radical chemistry or transition-metal catalysis, allow for the direct introduction of the difluoromethyl group without the need for pre-functionalized substrates. For example, nickel-catalyzed cross-coupling of chlorodifluoromethane (B1668795) with (hetero)aryl chlorides has been shown to be a highly efficient method for difluoromethylation. d-nb.info Applying and refining such LSF strategies for the selective functionalization of the naphthol scaffold will be a major focus of future research.

Advanced Computational Approaches for Rational Design

Computational chemistry has become an indispensable tool in modern chemical research, aiding in the rational design of molecules and catalysts. nih.gov Advanced computational approaches will play a crucial role in the future development of synthetic methods for fluorinated naphthols. acs.org

Density Functional Theory (DFT) calculations can be used to elucidate reaction mechanisms, predict regioselectivity, and understand the role of catalysts and ligands. rsc.org For example, computational studies can help in designing chiral catalysts for asymmetric synthesis by providing insights into the steric and electronic factors that govern enantioselectivity. cam.ac.uk Furthermore, computational screening of potential substrates and reagents can accelerate the discovery of new reactions and expand the scope of existing methods. The synergy between computational and experimental studies will be essential for the rational design of novel and efficient synthetic routes to this compound and other valuable fluorinated compounds. nih.govacs.org

Q & A

What are the optimal synthetic routes for 1-(Difluoromethyl)-5-naphthol, considering regioselectivity and fluorination efficiency?

The synthesis of fluorinated naphthol derivatives often involves regioselective functionalization and fluorination steps. For example, Claisen-Schmidt condensation between trans-cinnamaldehyde and naphthol derivatives (e.g., 1-acetonaphthone) can yield intermediates with conjugated systems, which are then fluorinated using selective agents like diethylaminosulfur trifluoride (DAST) . Post-synthesis purification via preparative HPLC (e.g., ODS columns) is critical for isolating isomers, as demonstrated in cinnamyl-naphthol separations . For difluoromethyl introduction, methods analogous to those used for 1-(Difluoromethyl)naphthalene-5-acetic acid—such as nucleophilic substitution or radical fluorination—may apply, with attention to steric and electronic effects .

How does the difluoromethyl group influence the electronic properties and reactivity of the naphthol core compared to non-fluorinated analogs?

The difluoromethyl group exerts strong electron-withdrawing effects via C–F bond polarization, reducing electron density on the naphthol ring. This enhances acidity at the hydroxyl group (pKa reduction) and stabilizes intermediates in substitution reactions . Fluorine’s inductive effects also alter molecular conformation, as seen in X-ray structures of fluorinated naphthalenes, where steric and stereoelectronic interactions dictate docking orientations with biomolecules . Comparative studies with non-fluorinated analogs (e.g., 5-methoxy-1-naphthol) reveal reduced metabolic degradation in fluorinated derivatives, attributed to decreased oxidative susceptibility .

What advanced spectroscopic techniques resolve structural ambiguities in this compound characterization?

- X-ray crystallography : Resolves stereochemistry and non-covalent interactions (e.g., C–H···π bonds), as applied to dansyl derivatives .

- 2D NMR (COSY, NOESY) : Differentiates regioisomers by correlating proton environments, particularly useful for naphthol derivatives with similar substituent patterns .

- High-resolution mass spectrometry (HRMS) : Confirms molecular formula and detects minor impurities, critical for validating fluorinated intermediates .

- IR spectroscopy : Identifies functional groups (e.g., hydroxyl stretches at ~3200 cm⁻¹) and fluorinated moieties (C–F stretches at 1100–1200 cm⁻¹) .

How can researchers address discrepancies in solubility and stability data for fluorinated naphthol derivatives?

Discrepancies often arise from solvent polarity, pH, and crystallinity. For example:

- Solubility : Use co-solvents (e.g., DMSO-water mixtures) to improve dissolution, as demonstrated for hydrophobic dansyl compounds .

- Stability : Store derivatives under inert atmospheres at 2–8°C to prevent hydrolysis or oxidation, particularly for acid-sensitive difluoromethyl groups .

- Data validation : Cross-reference experimental results with computational predictions (e.g., Hansen solubility parameters) to identify outliers .

What key considerations apply when designing biological assays for this compound?

- Target binding : Leverage fluorine’s role in enhancing hydrophobic interactions and hydrogen bonding, as observed in fluorinated drug-protein complexes .

- Metabolic stability : Monitor metabolites via LC-MS to assess defluorination or hydroxylation pathways .

- Fluorescence labeling : Utilize fluorophores like dansyl groups (λex/λem ~330/510 nm) for real-time tracking in cellular assays .

- Toxicity screening : Follow protocols for naphthalene derivatives, including Ames tests and hepatotoxicity assays, given structural similarities to methylnaphthalenes .

What strategies mitigate challenges in regioselective difluoromethylation of the naphthol ring?

- Directing groups : Install temporary substituents (e.g., boronic esters) to guide fluorination to the para position relative to the hydroxyl group .

- Radical-mediated pathways : Use photocatalysts (e.g., Ru(bpy)3²⁺) to generate difluoromethyl radicals for C–H functionalization, minimizing side reactions .

- Computational modeling : Predict regioselectivity via DFT calculations of transition-state energies for competing pathways .

How do steric effects from the difluoromethyl group influence reaction kinetics in derivatization reactions?

Steric hindrance from the bulky difluoromethyl group slows nucleophilic aromatic substitution (SNAr) at adjacent positions. For example, sulfonation or nitration reactions may favor the 5-position over the 1-position due to reduced steric clash, as seen in analogous naphthalene derivatives . Kinetic studies using stopped-flow techniques can quantify rate constants for competitive pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.